EG2201 RM
Description
Contextualization of EG2201 RM within Synthetic Cannabinoid Receptor Agonist (SCRA) Research
This compound is recognized within the scientific community as a synthetic cannabinoid receptor agonist. It is structurally related to other known SCRAs, such as AM2201 and EG-018. caymanchem.comwikipedia.orgnih.gov Belonging to the carbazole (B46965) and γ-carboline structural class, EG2201 is one of several distinct scaffolds studied for their interaction with the cannabinoid receptor system. nih.govacs.org Research into EG2201 and similar compounds is situated within the broader effort to understand the chemical diversity and pharmacological effects of novel SCRAs, which have emerged as substances of concern due to their psychoactive properties. wikipedia.orgnih.gov
Significance of Investigating Novel Chemical Entities like this compound for Academic Understanding
The investigation of novel chemical entities such as this compound is significant for advancing academic understanding in several areas. Studying the chemical structure and pharmacological properties of EG2201 contributes to the knowledge base regarding structure-activity relationships among SCRAs. This includes how specific modifications, such as the carbazole core with a fluorinated alkyl chain and a naphthalene-based ketone moiety, influence receptor binding affinity and functional activity. wikipedia.org Furthermore, research into compounds like EG2201 aids in elucidating the diverse mechanisms by which SCRAs interact with cannabinoid receptors, including the potential for biased signaling pathways. nih.govacs.org Understanding the metabolic pathways of EG2201 is also a crucial aspect of academic research, facilitating the identification of metabolites that can serve as biomarkers for exposure in biological samples. nih.govuni-freiburg.deunodc.orgresearchgate.net This academic pursuit provides foundational knowledge essential for forensic toxicology and public health responses to the emergence of new SCRAs. ojp.gov
Overview of Key Research Areas Pertaining to this compound
Key research areas concerning this compound primarily revolve around its chemical characterization, pharmacological activity, and metabolism. Studies have focused on identifying EG2201 in seized materials and biological samples, highlighting its relevance in forensic chemistry. caymanchem.comcaymanchem.com In vitro pharmacological evaluations have been conducted to assess its potency and efficacy at human cannabinoid receptors, specifically CB1 and CB2. nih.govnih.govacs.org These studies often compare EG2201 to established cannabinoid receptor agonists to understand its relative activity. nih.govnih.govacs.org Another significant research area involves the investigation of EG2201's metabolic fate, particularly phase I metabolism, utilizing in vitro models such as human liver microsomes. uni-freiburg.deunodc.orgresearchgate.net This metabolic profiling is critical for developing analytical methods for detecting EG2201 and its metabolites in biological matrices, which is vital for forensic and clinical toxicology. nih.gov Research also explores the potential for biased agonism at the CB1 receptor, comparing the recruitment of different intracellular transducers like mini-Gαi and β-arrestin2. nih.govacs.org
Detailed research findings indicate that EG2201 acts as a potent agonist of the CB1 receptor. wikipedia.org In comparative studies evaluating a panel of SCRAs, EG2201 was among those exhibiting lower potency in mini-Gαi and β-arrestin2 assays compared to other SCRAs like 5F-PB-22 or CUMYL-PEGACLONE. nih.govacs.org Specifically, reported EC50 values for EG2201 were in the nanomolar range for both mini-Gαi and β-arrestin2 recruitment. nih.govacs.org
Here is a summary of reported in vitro functional activity data for EG2201:
| Assay | Target Receptor | EC50 (nM) Range | Reference |
| mini-Gαi recruitment | CB1 | 15.3–76.5 | nih.govacs.org |
| β-arrestin2 recruitment | CB1 | 31.5–2012 | nih.govacs.org |
Metabolism studies have identified phase I metabolic pathways for EG2201, which are important for its detection and identification in biological samples. uni-freiburg.deunodc.org
Properties
Molecular Formula |
C₂₈H₂₄FNO |
|---|---|
Molecular Weight |
409.49 |
Synonyms |
(9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies of Eg2201 Rm
Strategies for Laboratory Synthesis of EG2201 RM
The laboratory synthesis of complex organic molecules like this compound typically involves multi-step reaction sequences, building the target structure from simpler precursor compounds. Given the carbazole (B46965) core and the presence of a naphthyl and a fluoropentyl substituent linked by a methanone (B1245722) group, potential synthetic strategies would likely involve the formation of these key structural elements and their subsequent coupling.
Precursor Compounds and Reaction Pathways
Specific details regarding the precise precursor compounds and the step-by-step reaction pathway for the synthesis of this compound were not identified in the search results. However, based on its structure, a plausible synthetic route might involve the functionalization of a carbazole ring system. The introduction of the naphthyl group via a methanone linkage could potentially be achieved through acylation reactions, such as a Friedel-Crafts acylation or a related coupling methodology. The fluoropentyl chain attached to the nitrogen of the carbazole could be introduced through an alkylation reaction.
General synthetic strategies for related carbazole derivatives or synthetic cannabinoids often involve coupling reactions, functional group interconversions, and the formation of heterocyclic rings. However, without specific reported procedures for this compound, the exact sequence and reagents remain unconfirmed. Research on the synthesis of other complex organic molecules highlights the importance of carefully selected precursor compounds and optimized reaction conditions to achieve the desired product.
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing synthetic yields and purity is crucial for producing compounds like this compound for research applications, particularly when a high-purity reference material (≥98%) is required uni.lu. While specific optimization data for this compound synthesis were not found, general strategies in chemical synthesis optimization include varying reaction parameters such as temperature, pressure, reaction time, solvent, reagent equivalents, and catalyst loading.
Techniques like Design of Experiments (DoE) and automated synthesis platforms coupled with in-line monitoring (e.g., using FT-IR or mass spectrometry) are increasingly employed to efficiently explore the experimental space and identify optimal conditions for maximizing yield and purity while minimizing side products. Achieving high purity often necessitates effective purification techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC). The certification of this compound as a Reference Material implies that robust synthetic and purification methods have been developed and validated to consistently achieve high purity levels suitable for analytical standards uni.lu.
Synthesis of Labeled Analogs of this compound for Mechanistic Studies
The synthesis of labeled analogs, such as those incorporating isotopic labels (e.g., deuterium, carbon-13, or tritium), is a common practice in mechanistic studies to track the compound's fate in biological systems or to elucidate reaction mechanisms vulcanchem.com. Specific information on the synthesis of labeled analogs of this compound was not found in the provided search results.
However, the general approach to synthesizing labeled analogs involves incorporating the isotope at a specific position within the molecule during the synthetic pathway. This often requires modifying the synthesis to use commercially available labeled precursors or to introduce the label in a dedicated step. For a compound like this compound, labeled versions could potentially be synthesized by introducing isotopes into the fluoropentyl chain, the carbazole core, or the naphthyl group. The position of the label is carefully chosen to facilitate detection and analysis in downstream applications, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Derivatization Approaches for Structure-Activity Relationship Elucidation
Derivatization approaches are fundamental to Structure-Activity Relationship (SAR) studies, where systematic modifications are made to a parent compound to understand how structural changes influence its biological activity. Although specific derivatization studies focused on this compound for SAR elucidation were not detailed in the search results, the general principles of derivatization for SCRAs and similar compounds can be considered.
Derivatization of this compound could involve modifying different parts of the molecule, such as the fluoropentyl chain, the carbazole core, the methanone linker, or the naphthyl group. Common derivatization strategies include:
Modifications to the alkyl chain: Varying the length, introducing branching, or changing the nature of the terminal functional group (e.g., replacing fluorine with hydrogen or other halogens).
Modifications to the carbazole core: Substituting different positions on the carbazole ring with various functional groups.
Modifications to the naphthyl group: Introducing substituents onto the naphthyl ring.
Modifications to the linker: Altering the methanone group or replacing it with other linkers.
Each derivative would then be synthesized and tested for its activity (e.g., binding affinity or functional activity at cannabinoid receptors) to establish relationships between structural features and biological effects vulcanchem.com. The absence of specific reported derivatization studies for this compound in the search results limits the ability to discuss specific findings related to its SAR based on derivatization. However, the carbazole core present in this compound has been explored in SAR studies of other compound classes.
Metabolic Biotransformation and Enzyme Kinetics of Eg2201 Rm
Phase I Metabolic Pathways of EG2201 RM
Phase I metabolism of this compound involves the introduction or exposure of polar functional groups through various oxidative reactions wikipedia.orgsigmaaldrich.comnih.gov. Studies utilizing in vitro models such as human liver microsomes and cytochrome P450 isoenzymes have been instrumental in identifying the Phase I metabolites of this compound nih.govresearchgate.net.
Hydroxylation Processes and Metabolite Identification
Hydroxylation is a major Phase I metabolic pathway for this compound, occurring at various positions on the molecule, including the pentyl arm, the carbazole (B46965) core, and the naphthyl rings nih.govnih.gov. Studies using human liver microsomes have identified numerous hydroxylated metabolites nih.govnih.gov. For instance, incubation with pooled human liver microsomes yielded 21 metabolites for this compound, with hydroxylation being a primary transformation nih.gov. Monohydroxylated metabolites at the pentyl chain and the carbazole core have been identified nih.gov.
Oxidative Defluorination Mechanisms
Oxidative defluorination of the 5-fluoropentyl side chain is another significant metabolic pathway for this compound nih.govresearchgate.net. This process involves the removal of the fluorine atom, often followed by further oxidation researchgate.netresearchgate.net. Oxidative defluorination of the 5-fluoropentyl chain of this compound can lead to metabolites that are also observed in the metabolism of its non-fluorinated analog, EG-018 nih.gov. While the exact mechanisms can vary depending on the specific fluorinated compound, oxidative defluorination can occur via intermediates such as fluoroalcohols or aldehydes researchgate.net.
Other Oxidative Biotransformations
Beyond hydroxylation and oxidative defluorination, other oxidative biotransformations contribute to the Phase I metabolism of synthetic cannabinoids, including ketone formation, carboxylation, and dehydrogenation researchgate.netnih.gov. Ketone metabolites can be formed from alcohol intermediates via dehydrogenation, while carboxylates may arise from the oxidation of terminal methyl groups nih.gov. Dehydrogenation reactions can also introduce double bonds into the molecule nih.govorganic-chemistry.orgorganic-chemistry.org. These transformations, observed in the metabolism of various synthetic cannabinoids, are likely to play a role in the metabolic fate of this compound as well researchgate.netnih.gov.
Phase II Metabolic Pathways of this compound
Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous hydrophilic molecules, increasing their water solubility and facilitating excretion ionsource.comwikipedia.orgdrughunter.com.
Glucuronidation Conjugation Processes
Glucuronidation is a prominent Phase II metabolic pathway for synthetic cannabinoids, including this compound researchgate.netunivpm.itdrugsandalcohol.ie. This process involves the conjugation of glucuronic acid to a hydroxyl or carboxyl group on the compound or its Phase I metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs) drughunter.comdrugsandalcohol.ienih.govkcl.ac.uk. Glucuronidation of hydroxylated metabolites has been observed for EG-018, the non-fluorinated analog of this compound, and is expected to be a major pathway for this compound as well univpm.itresearchgate.netwikipedia.org.
Enzymatic Systems Involved in this compound Metabolism
The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, particularly during Phase I biotransformations nih.govsigmaaldrich.comnih.gov. Studies investigating the specific CYP isoenzymes involved in the metabolism of this compound and its analog EG-018 have identified several key contributors nih.govresearchgate.net. Incubation with cytochrome P450 isoenzymes showed that CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 contribute significantly to the microsomal metabolism of both EG-018 and this compound, with CYP2B6 showing a much lower contribution nih.gov.
Role of Cytochrome P450 (CYP) Isoenzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the phase I metabolism of a vast array of xenobiotics, including synthetic cannabinoids like this compound. mdpi.commdpi.combienta.net These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes. mdpi.com Specific CYP isoforms are known to be involved in the metabolism of synthetic cannabinoids. Studies investigating the phase I metabolism of this compound have indicated the involvement of CYP enzymes. mdpi.comnih.gov While a comprehensive list of all metabolizing CYPs for this compound may vary depending on the study, common drug-metabolizing isoforms such as CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5, and CYP2B6 are often implicated in the biotransformation of synthetic cannabinoids. bienta.netevotec.comcriver.comgeekymedics.com These enzymes catalyze various oxidative reactions on the this compound molecule, leading to the formation of hydroxylated metabolites. nih.gov For many synthetic cannabinoids, CYP3A4 and CYP3A5 are significant contributors to their metabolism. researchgate.net
Contribution of Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Enzymes
Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) enzymes are key players in phase II metabolism, catalyzing the conjugation of substrates with glucuronic acid. nih.govwikipedia.orgresearchgate.net This process, known as glucuronidation, typically increases the hydrophilicity of the compound, making it more readily excretable in urine or bile. nih.govresearchgate.net UGTs are also membrane-bound enzymes found in the endoplasmic reticulum. nih.gov While phase I metabolism through CYPs is often the initial step for synthetic cannabinoids, subsequent glucuronidation of the parent compound or its hydroxylated metabolites by UGT enzymes is a significant pathway for their elimination. nih.gov Studies on the metabolism of this compound have identified glucuronidated metabolites, indicating the involvement of UGT enzymes in its biotransformation. researchgate.net
Involvement of Esterases in Metabolic Processes
Esterases are hydrolytic enzymes that cleave ester bonds in various substrates. oatext.comnih.gov While esterases play a significant role in the metabolism of compounds containing ester functional groups, such as prodrugs that are activated by hydrolysis or compounds inactivated by ester cleavage nih.gov, the primary metabolic pathways identified for this compound in the available literature focus on oxidation by CYPs and conjugation by UGTs. This compound contains a ketone group, not an ester, which is not a typical substrate for esterase-mediated hydrolysis. Therefore, while esterases are important drug-metabolizing enzymes in general, their direct involvement in the primary biotransformation of this compound via ester hydrolysis is not supported by the current research findings, which highlight oxidative and conjugative pathways.
In Vitro Metabolic Profiling Techniques
In vitro metabolic profiling techniques are essential tools for identifying the enzymes involved in drug metabolism, characterizing metabolic pathways, and predicting potential drug-drug interactions. These methods utilize various biological matrices and enzyme sources to mimic in vivo biotransformation processes.
Fungal Biotransformation Models (e.g., Cunninghamella elegans)
Certain fungal species, such as Cunninghamella elegans, have been recognized as useful microbial models for studying mammalian drug metabolism. mdpi.comnih.govresearchgate.netresearchgate.netwikipedia.orgufrgs.br C. elegans possesses a variety of enzymes, including cytochrome P450 enzymes, that can catalyze biotransformation reactions analogous to those occurring in mammalian systems. mdpi.comresearchgate.netwikipedia.org Studies have demonstrated that Cunninghamella elegans can metabolize synthetic cannabinoids, yielding metabolites similar to those produced by human liver microsomes and CYP enzymes. mdpi.comnih.gov The use of fungal models like C. elegans can serve as a complementary in vitro approach to investigate the metabolic pathways of xenobiotics, including this compound. mdpi.comnih.gov
Summary of Key Enzymes and Techniques in this compound Metabolism Studies
| Enzyme Class | Specific Enzymes Discussed (Examples) | Role in this compound Metabolism | Relevant In Vitro Techniques Used |
| Cytochrome P450 (CYP) | CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5, CYP2B6 (General) | Primary enzymes for phase I oxidative metabolism (hydroxylation). nih.gov | Pooled Human Liver Microsomes (HLM), Specific Recombinant CYPs. mdpi.comnih.gov |
| Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) | Not specified for this compound in search results, but general UGTs involved. | Catalyze phase II conjugation (glucuronidation). nih.govresearchgate.net | Pooled Human Liver Microsomes (HLM). mdpi.comnih.govservice.gov.uk |
| Esterases | General esterases | Hydrolysis of ester bonds (not a primary pathway for this compound). | Not specifically highlighted for this compound in search results. |
Identified Metabolites and Biotransformation Pathways
Research findings indicate that the phase I metabolism of this compound in human liver microsomes primarily involves hydroxylation on the pentyl chain, and the carbazole and naphthyl rings. nih.gov Incubation with human liver microsomes resulted in the formation of a significant number of phase I metabolites from this compound. nih.gov Fungal biotransformation using Cunninghamella elegans has also been shown to produce metabolites that correlate well with those produced by human liver microsomes, further supporting its utility as a model system. mdpi.comnih.gov Phase II metabolism includes glucuronidation of the parent compound or its phase I metabolites. nih.govresearchgate.net
Metabolic Stability and Kinetic Parameters of this compound and its Metabolites
Understanding the metabolic fate of a compound like this compound is crucial in characterizing its behavior within a biological system. In vitro metabolism studies, particularly those employing human liver microsomes (HLM) and recombinant enzymes, are standard methods used to investigate how a compound is processed enzymatically mdpi.comscielo.brnih.govnih.govnih.gov. These studies help to identify metabolic pathways, determine the rate of metabolism, and assess the involvement of specific enzymes.
Metabolic stability is often assessed by incubating the compound with liver microsomes or hepatocytes and monitoring the depletion of the parent compound over time scielo.brnih.gov. The rate of depletion can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) nih.gov. A longer half-life in this system generally indicates higher metabolic stability, while a higher intrinsic clearance suggests a faster rate of metabolism nih.gov.
Enzyme kinetics studies provide more detailed information about the interaction between the compound and the enzymes responsible for its metabolism nih.gov. These studies typically involve incubating the compound at various concentrations with relevant enzyme sources (such as HLM or specific recombinant cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes) and measuring the rate of metabolite formation or parent compound depletion nih.govadmescope.comnih.govcriver.compsu.edu. Key kinetic parameters determined from these experiments include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximal reaction velocity (Vmax) nih.govmdpi.com. These parameters provide insights into the affinity of the enzyme for the substrate and the enzyme's catalytic capacity.
Metabolite identification is another critical component of these studies, typically performed using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) scielo.brmoldiscovery.comnih.gov. This allows for the detection and structural characterization of metabolites formed during the incubation, helping to elucidate the metabolic pathways involved moldiscovery.comnih.gov. Common metabolic reactions include oxidation, reduction, hydrolysis (Phase I metabolism), and conjugation (Phase II metabolism), often mediated by enzymes like CYPs and UGTs mdpi.comnih.govadmescope.comcriver.com.
While the general methodologies for assessing metabolic stability and kinetics are well-established and widely applied to various compounds, specific detailed research findings, including quantitative data tables on the metabolic stability and kinetic parameters of this compound and its specific metabolites, were not found in the literature consulted for this article. Studies on synthetic cannabinoids, including EG-2201, often involve the investigation of their metabolic profiles and the enzymes responsible uni-freiburg.deuni-freiburg.de. However, detailed kinetic parameters for this compound were not available in the search results.
Molecular Interactions and Receptor Pharmacology of Eg2201 Rm
Ligand-Receptor Binding Dynamics of EG2201 RM
Ligand-receptor binding studies are crucial for understanding how a compound interacts with its target receptor. They provide information about the affinity of the ligand for the receptor, which is a measure of how strongly the two molecules bind together uni-bonn.denih.gov. While general principles of cannabinoid receptor binding are well-established, specific detailed binding dynamics for this compound are explored through experimental studies.
Cannabinoid receptors, CB1 and CB2, are Class A GPCRs nih.gov. Their binding sites, particularly for orthosteric ligands, are typically located within the transmembrane helices kuleuven.be. The affinity of a ligand for these receptors is commonly expressed as a Ki value, representing the inhibition constant nih.govbiomolther.org. A lower Ki value indicates higher binding affinity. Methodological factors, such as the use of native tissues versus transfected cells and the choice of radioligand, can influence measured binding affinities nih.gov.
Specific data on the binding affinity of this compound is available from research investigating panels of synthetic cannabinoid receptor agonists.
Agonist Activity and Potency at Cannabinoid Receptors (CB1 and CB2)
Agonist activity refers to the ability of a ligand to activate a receptor upon binding, triggering downstream signaling cascades uni-bonn.de. Potency, often expressed as an EC50 value, indicates the concentration of the agonist required to elicit a half-maximal response mdpi.com. This compound functions as an agonist at both CB1 and CB2 receptors nih.gov.
CB1 receptors are predominantly found in the central nervous system, mediating psychoactive effects, pain regulation, memory, and motor control nih.govrealmofcaring.orgfrontiersin.org. CB2 receptors are primarily located in immune cells and, to a lesser extent, in the central nervous system, and are implicated in immune function and inflammation nih.govrealmofcaring.orgfrontiersin.org.
Studies have characterized this compound's agonist activity and potency at these receptors. Research comparing EG2201 with other synthetic cannabinoids, such as EG-018 and MDMB-CHMCZCA, has provided insights into the relative potency and efficacy of these compounds at CB1 and CB2 receptors nih.gov.
Data on the potency and efficacy of this compound at CB1 and CB2 receptors, often determined through functional assays measuring downstream signaling responses like cAMP inhibition or ERK activation, are crucial for understanding its pharmacological profile realmofcaring.orgbiomolther.org.
Assessment of Biased Agonism and Downstream Signaling Pathways for this compound
Biased agonism, or functional selectivity, occurs when a ligand preferentially activates certain downstream signaling pathways over others upon binding to a single receptor uni-bonn.descienceopen.combiomolther.org. CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o), leading to inhibition of adenylyl cyclase and decreased cAMP levels nih.govrealmofcaring.org. However, they can also engage other pathways, including those involving β-arrestins and mitogen-activated protein kinases (MAPK) realmofcaring.orgfrontiersin.orgbiomolther.org.
Investigating biased agonism for synthetic cannabinoids is important because selective activation of certain pathways could potentially lead to desired therapeutic effects while minimizing unwanted side effects nih.govscienceopen.combiomolther.org. Studies using functional assays that assess the recruitment of different downstream effectors, such as Gαi protein or β-arrestin2, can reveal signaling preferences nih.gov.
Research has specifically investigated the biased agonism of this compound and other carbazole-derived synthetic cannabinoids. These studies have aimed to determine if this compound shows a preference for G protein-mediated signaling or β-arrestin recruitment nih.gov.
A study evaluating a panel of synthetic cannabinoid receptor agonists, including EG-018, EG-2201, and MDMB-CHMCZCA, found that these carbazole (B46965) compounds displayed a tendency toward preferred G protein-mediated signaling nih.gov. This suggests that the carbazole group might play a role in influencing this signaling outcome nih.gov.
The following table summarizes representative data on the biased agonism of this compound and related compounds:
| Compound | Receptor | Preferred Signaling Pathway (Relative to Balanced Agonist) | Reference |
| EG-018 | CB1 | G protein (significant preference) | nih.gov |
| EG-2201 (this compound) | CB1 | G protein (tendency) | nih.gov |
| MDMB-CHMCZCA | CB1 | G protein (tendency) | nih.gov |
Note: The table presents findings relative to a reference balanced agonist (CP55940 in the cited study nih.gov). The term "tendency" indicates a less pronounced preference compared to "significant preference".
Computational Modeling of this compound - Receptor Interactions (e.g., Docking Studies)
Computational modeling techniques, such as molecular docking, are valuable tools in pharmacology and drug discovery frontiersin.orgrjptonline.orgplos.org. These methods predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and estimate the binding affinity frontiersin.orgrjptonline.org. Docking studies can provide insights into the key interactions between the ligand and specific amino acid residues in the receptor binding site frontiersin.org.
For cannabinoid receptors, computational studies have been used to probe the nature of ligand interactions and to understand structure-activity relationships nih.govuctm.edu. Molecular docking specifically involves placing a ligand into the receptor's binding pocket and scoring the resulting poses based on predicted binding energy frontiersin.orgrjptonline.org.
While general computational studies on cannabinoid receptor interactions are available, specific published computational modeling or docking studies focused solely on this compound were not prominently found in the search results. However, the principle of using computational methods to study ligand-receptor interactions, including for synthetic cannabinoids and GPCRs like the cannabinoid receptors, is a recognized approach in pharmacological research nih.govfrontiersin.orgrjptonline.orgplos.orguctm.edunih.govarxiv.org.
Computational studies can complement experimental findings by providing a molecular-level understanding of how this compound interacts with the CB1 and CB2 receptors, potentially explaining observed differences in binding affinity, potency, and biased signaling profiles. These studies often involve flexible ligand docking and analysis of interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions within the binding pocket frontiersin.org.
Given the structural similarity of this compound to other carbazole-derived synthetic cannabinoids like EG-018 and MDMB-CHMCZCA, computational modeling of this compound would likely involve similar approaches used for these related compounds, focusing on interactions within the cannabinoid receptor binding sites.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses for Eg2201 Rm Analogs
Impact of Fluorination on EG2201 RM Analog Activity
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of compounds. The introduction of fluorine atoms can influence factors such as lipophilicity, metabolic stability, and the strength of interactions with biological targets. Fluorine is highly electronegative and can affect the electronic distribution within a molecule, influencing properties like acidity, basicity, and polarity. Additionally, the small size of the fluorine atom often allows it to substitute hydrogen without causing significant steric hindrance.
In the context of this compound, which contains a fluorine atom on the pentyl chain nih.gov, the position and presence of fluorine in its analogs would be expected to play a role in their activity. Fluorination can impact how readily the compound crosses biological membranes, its susceptibility to enzymatic metabolism, and its binding affinity to its biological target. For example, fluorination can sometimes increase metabolic stability by blocking oxidation sites.
Computational Approaches in SAR/QSAR Modeling for this compound Analogs
Computational approaches, particularly QSAR modeling, provide powerful tools to complement experimental SAR studies. QSAR aims to build mathematical models that correlate structural or physicochemical properties of compounds (represented by molecular descriptors) with their biological activities mdpi.comnih.gov. These models can then be used to predict the activity of new compounds without the need for synthesis and testing, thereby accelerating the discovery process and potentially reducing the need for animal testing thepsci.eu.
The development of QSAR models involves several steps: selecting a dataset of compounds with known structures and activities, calculating molecular descriptors that capture relevant molecular features, selecting the most relevant descriptors, and building a statistical model that relates the descriptors to activity mdpi.comnih.gov. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning techniques, can be employed mdpi.commdpi.com.
For this compound analogs, computational approaches could be used to analyze the SAR data and build predictive models. Given the structure of this compound, descriptors related to its size, shape, electronic properties, lipophilicity (e.g., logP), and the presence of specific functional groups would likely be important in modeling its activity.
Prediction of Activity Profiles from Molecular Descriptors
Molecular descriptors are numerical values that describe various aspects of a molecule's structure and properties. These can range from simple counts of atoms or bonds to more complex descriptors calculated from the molecule's 2D or 3D structure, such as topological indices, electronic descriptors (e.g., partial charges), and spatial descriptors researchgate.netnih.govkaggle.com.
In the context of QSAR for this compound analogs, a diverse set of molecular descriptors would be calculated for each synthesized or designed analog. These descriptors would serve as the input variables for the QSAR model. By analyzing which descriptors are statistically correlated with the observed biological activity, the model can identify the key structural and physicochemical features that drive activity. For example, a strong correlation between a lipophilicity descriptor (like logP) and activity might suggest that membrane permeability or interaction with a hydrophobic binding site is important semanticscholar.orgnih.gov. Similarly, electronic descriptors might highlight the role of charge distribution in receptor binding.
QSAR models based on molecular descriptors can be used to predict the activity profiles of compounds that have not yet been synthesized or tested. This allows researchers to prioritize the synthesis of analogs that are predicted to have high activity, thus optimizing the lead optimization process nih.govgithub.com.
Development of Predictive Models for Chemical Modifications
Computational approaches facilitate the development of predictive models that can assess the likely impact of specific chemical modifications on the activity of this compound. Once a robust QSAR model is built using data from a series of analogs, it can be used to predict the activity of new analogs with different structural modifications. This allows for in silico screening of a large number of potential analogs, identifying those with the most promising predicted activity before undertaking costly and time-consuming synthesis and experimental testing.
Predictive models can help answer questions such as: How would adding a methyl group to a specific position on the carbazole (B46965) core affect activity? What would be the impact of replacing the naphthyl group with a different aromatic system? Would increasing or decreasing the length of the fluoropentyl chain improve potency?
Machine learning techniques are increasingly used in QSAR to build sophisticated predictive models that can capture complex non-linear relationships between molecular descriptors and biological activity biorxiv.orgmdpi.comchemrxiv.orgbiorxiv.org. These models can be trained on existing SAR data for this compound analogs (if available) or related compounds to learn the patterns that govern activity.
The iterative process of experimental SAR studies and computational QSAR modeling allows for a more efficient and rational approach to designing this compound analogs with improved or desired biological profiles. By leveraging the power of computational tools, researchers can gain deeper insights into the structural requirements for activity and make informed decisions about which chemical modifications are most likely to yield successful outcomes.
Advanced Analytical Methodologies for Eg2201 Rm and Its Metabolites
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for separating EG2201 and its metabolites from complex sample matrices before detection and identification by mass spectrometry.
Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique for the analysis of synthetic cannabinoids and their metabolites. nih.govmdpi.com UHPLC utilizes smaller particle sizes in the stationary phase compared to traditional HPLC, allowing for faster analysis times and improved chromatographic resolution. eag.comnih.gov This enhanced efficiency is particularly beneficial for separating structurally similar metabolites in complex biological samples. eag.com
UHPLC systems operate at higher pressures (up to 100 MPa) than conventional HPLC (around 40 MPa), enabling the use of columns packed with particles less than 2 µm. eag.com This results in sharper peaks and better separation efficiency. eag.com UHPLC is often coupled with mass spectrometry for sensitive and selective detection. nih.govresearchgate.net
Research findings indicate that UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) is effective for the detection and quantification of synthetic cannabinoids and their metabolites in biological matrices such as plasma and urine. nih.govkcl.ac.uk For instance, a UHPLC-Q-Exactive-MS/MS method has been employed for metabolite profiling, demonstrating its capability to identify numerous compounds and their metabolic transformations. mdpi.com
Gas Chromatography (GC) is another fundamental chromatographic technique applied in the analysis of synthetic cannabinoids. uni-freiburg.de GC is suitable for the separation of volatile and thermally stable compounds. thermofisher.comphenomenex.com In GC, the sample is vaporized and transported through a column by an inert carrier gas, separating components based on their boiling points and interactions with the stationary phase. phenomenex.com
GC is frequently coupled with mass spectrometry (GC-MS) for the identification and quantification of separated analytes. thermofisher.comwiley.com While GC alone provides retention time information for qualitative analysis, coupling with MS provides mass spectral data that significantly enhances identification capabilities, particularly for unknown compounds. shimadzu.com GC-MS is a common approach for screening and identification in forensic toxicology and research settings. thermofisher.comcaymanchem.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) provides crucial information about the mass-to-charge ratio of analytes and, through fragmentation, provides structural insights. Coupled with chromatography, MS is a powerful tool for identifying and quantifying EG2201 and its metabolites.
High-Resolution Mass Spectrometry (HRMS), such as that provided by Orbitrap mass analyzers, is invaluable for the analysis of synthetic cannabinoids and their metabolites due to its ability to provide accurate mass measurements. thermofisher.com Accurate mass information allows for the determination of the elemental composition of an analyte, significantly aiding in the identification of known and unknown compounds, including metabolites. thermofisher.com
Orbitrap mass spectrometers offer very high mass resolution and accuracy, enabling the differentiation of compounds with very similar nominal masses (isobars) and providing confidence in elemental composition assignments. thermofisher.com This is particularly important in metabolite identification where numerous transformation products with subtle mass differences may be present. thermofisher.com
LC-HRMS, often utilizing Orbitrap technology, has been successfully applied for the detection and quantification of synthetic cannabinoids and their metabolites in biological samples. kcl.ac.uk The high resolution and sensitivity of these systems allow for comprehensive screening and identification of a wide range of analytes. thermofisher.com
Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for obtaining structural information about an analyte by fragmenting selected ions and analyzing the resulting product ions. sciex.comca.govnih.gov This fragmentation pattern serves as a unique fingerprint for a compound and is essential for the confident identification and structural elucidation of metabolites. sciex.commoldiscovery.com
In MS/MS, a precursor ion is selected and then fragmented, typically through collision-induced dissociation (CID). sciex.comca.gov The resulting fragment ions are then detected, providing a spectrum that reflects the structural components of the precursor ion. sciex.comresearchgate.net MSn extends this concept by performing multiple stages of fragmentation. beilstein-journals.org
MS/MS is critical for metabolite characterization because it allows researchers to determine the site of metabolic transformation by analyzing the changes in the fragmentation pattern compared to the parent compound. sciex.com This is particularly useful for identifying isomers and understanding metabolic pathways. mdpi.comsciex.com LC-MS/MS, often using triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometers, is a standard approach for targeted and untargeted metabolite analysis. ca.govnih.goveag.com
GC-MS spectral libraries are valuable resources for the identification of compounds analyzed by GC-MS. wiley.comcaymanchem.com These libraries contain reference electron ionization (EI) mass spectra of a wide range of compounds. caymanchem.comnist.gov By comparing the mass spectrum of an unknown analyte to the spectra in the library, potential matches can be found, aiding in tentative identification. wiley.comshimadzu.com
Commercial and publicly available GC-MS spectral libraries, such as those from NIST and Wiley, contain data for numerous compounds, including drugs and their metabolites. wiley.comnist.gov Some specialized libraries, like the Cayman Spectral Library, focus specifically on emerging forensic drug standards, including synthetic cannabinoids. caymanchem.com
While library matching provides a strong indication of identity, it is often used in conjunction with retention time comparison to authentic standards for confirmation, especially in forensic and regulated environments. canada.cashimadzu.com The use of GC-MS spectral libraries significantly speeds up the identification process, particularly in screening large numbers of samples or identifying unexpected compounds. wiley.comshimadzu.co.kr
Tandem Mass Spectrometry (MS/MS or MSn) for Metabolite Characterization
Biomarker Identification and Detection in Biological Matrices (e.g., urine, plasma)
The detection of EG2201 RM exposure in biological samples primarily relies on the identification of the parent compound and its metabolites. Due to the extensive metabolism that synthetic cannabinoids undergo in the body, metabolites are often present at higher concentrations and for longer durations than the parent compound, making them key biomarkers, particularly in urine. mdpi.comresearchgate.netresearchgate.net Common biological matrices utilized for the detection of this compound and its metabolites include urine and serum/plasma. mdpi.comresearchgate.netd-nb.info
Metabolism studies are critical for identifying appropriate urinary targets. mdpi.comresearchgate.net Research indicates that EG2201, a carbazole-derived synthetic cannabinoid, undergoes phase I metabolism. d-nb.infogtfch.org EG2201 is reported to primarily undergo oxidative dehalogenation and subsequently shares metabolites with its non-fluorinated analog, EG-018. researchgate.netresearchgate.netresearchgate.netresearchgate.net In vitro models, such as pooled human liver microsomes and human hepatocytes, are valuable tools for studying the metabolic pathways and identifying potential metabolites of synthetic cannabinoids like this compound. mdpi.comresearchgate.netresearchgate.net Studies using these models have identified metabolites of EG-2201. researchgate.netresearchgate.netnih.gov For instance, investigations into the metabolism of related synthetic cannabinoids like THJ-2201 have shown major metabolic pathways involving monohydroxylation at the naphthyl moiety and oxidative defluorination, suggesting similar transformations may occur with EG2201. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a prevalent analytical technique for the detection and identification of synthetic cannabinoids and their metabolites in biological samples. researchgate.netd-nb.infogtfch.orgojp.govnih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are widely employed due to their sensitivity and specificity. researchgate.netd-nb.infogtfch.orgojp.govnih.gov These methods allow for the separation of complex biological matrices and the selective detection of target analytes based on their mass-to-charge ratio and fragmentation patterns.
Method Validation and Analytical Performance Metrics (e.g., sensitivity, specificity, robustness)
Analytical methods developed for the detection and quantification of this compound and its metabolites in biological matrices undergo rigorous validation to ensure their reliability and suitability for their intended purpose. Method validation is typically performed according to established guidelines, such as those from the GTFCh or the Scientific Working Group for Forensic Toxicology (SWGTOX). gtfch.orgnih.gov
Key analytical performance metrics evaluated during method validation include sensitivity, specificity, robustness, linearity, accuracy, and imprecision. gtfch.orgnih.gov
Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected and/or quantified. Limits of detection (LoD) and lower limits of quantification (LLoQ) are determined to define the sensitivity of the method. researchgate.netgtfch.orgnih.gov Reported limits of detection for synthetic cannabinoid metabolites in urine have ranged from 0.025 ng/mL to 0.5 ng/mL. researchgate.net
Specificity: This ensures that the method accurately identifies and quantifies the target analyte without interference from other substances present in the biological matrix, including structurally similar compounds or endogenous substances. gtfch.orgnih.gov Cross-reactivity with relevant analytes and other new psychoactive substances (NPS) is assessed. gtfch.org
Robustness: This evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters.
Linearity: The linear range of the method, over which there is a direct proportionality between the analyte concentration and the instrument response, is established. gtfch.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of measurements. These are typically assessed by analyzing quality control samples at different concentrations. gtfch.orgnih.gov
Matrix Effects: The influence of the biological matrix on the ionization efficiency of the analytes in mass spectrometry is evaluated, as matrix effects can impact method accuracy and sensitivity. researchgate.net
Stability: The stability of the analytes in the biological matrix under various storage conditions and after sample processing is verified to ensure reliable results. gtfch.org
Validation studies demonstrate that analytical methods for synthetic cannabinoids and their metabolites can achieve high sensitivity, which is crucial given the often low concentrations of these compounds in biological samples. researchgate.netgtfch.org
In Vitro Experimental Models in Eg2201 Rm Research
Mammalian Cell-Based Systems
Mammalian cell-based systems are widely employed in drug discovery and research to evaluate a compound's metabolic stability, identify metabolites, and assess target engagement and functional activity. These models aim to mimic aspects of human or animal physiology in a simplified setting.
Hepatocyte and Human Liver Microsome (HLM) Incubation Models
Hepatocytes, the primary functional cells of the liver, and Human Liver Microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are fundamental in vitro tools for studying hepatic metabolism evotec.comsrce.hr. Hepatocytes contain the full complement of phase I and phase II drug-metabolizing enzymes within an intact cellular environment, making them a valuable model for predicting in vivo hepatic clearance and profiling metabolites evotec.comsrce.hrenamine.net. HLM incubations are particularly useful for assessing CYP-mediated phase I metabolism srce.hr.
In the context of EG2201 RM research, human liver microsomes have been used to study its metabolism. A study compared the phase I metabolism of EG-2201 by human liver microsomes and Cunninghamella elegans, highlighting the utility of these in vitro systems in identifying metabolic pathways researchgate.net. Hepatocyte incubations are also a common method for studying the metabolism of synthetic cannabinoids and identifying urinary metabolites . The process typically involves incubating the test compound with hepatocytes or microsomes at 37°C, with samples taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites using analytical techniques like LC-MS/MS evotec.comsrce.hrenamine.netjefferson.edu.
Cell-Based Bioassays for Receptor Activation (e.g., mini-Gαi, β-arrestin2 recruitment)
Cell-based bioassays are essential for evaluating the functional interaction of compounds with specific cellular targets, particularly G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targets for many drugs nih.gov. This compound is a synthetic cannabinoid, and synthetic cannabinoids are known to primarily mediate their effects through activation of cannabinoid receptors, such as the CB1 receptor nih.govotago.ac.nz.
Cell-based assays, including those measuring the recruitment of downstream signaling proteins like mini-Gαi and β-arrestin2, are used to assess the potency and efficacy of compounds at GPCRs researchgate.netnih.govbiorxiv.orgrevvity.comaimspress.comfrontiersin.orgpromega.denih.govrsc.orgnih.gov. Mini-Gαi proteins are engineered GTPase domains of Gα subunits that can engage with activated GPCRs, and their recruitment can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) nih.govbiorxiv.orgnih.gov. Similarly, β-arrestin2 is recruited to activated and phosphorylated GPCRs, playing a role in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways revvity.compromega.de. Assays measuring β-arrestin2 recruitment can utilize technologies such as NanoBiT® or HTRF to detect the interaction between the receptor and β-arrestin2 in live cells revvity.compromega.de.
Research on synthetic cannabinoid receptor agonists (SCRAs), including EG-2201, has utilized in vitro CB1 activation bioassays to assess the recruitment of an engineered GTPase domain of the Gαi protein nih.govacs.org. These studies investigate the potency and efficacy of SCRAs at the CB1 receptor by measuring their ability to induce the recruitment of mini-Gαi and β-arrestin2 nih.govacs.org. EG-2201 has been evaluated in these bioassays. Studies have shown a diversity in the potencies and efficacies of various SCRAs in both mini-Gαi and β-arrestin2 recruitment assays nih.govacs.org. EG-2201 was found to be among the less potent SCRAs tested in both the mini-Gαi and β-arrestin2 recruitment assays nih.govacs.org.
Non-Mammalian Biotransformation Models (e.g., Fungi like Cunninghamella elegans)
Non-mammalian models, such as the filamentous fungus Cunninghamella elegans, are recognized for their ability to mimic many of the metabolic reactions observed in mammalian systems, particularly phase I and some phase II transformations researchgate.netwikipedia.orgufrgs.br. Cunninghamella elegans contains enzymes analogous to mammalian cytochrome P450s, making it a useful preliminary model for xenobiotic metabolism studies and potentially reducing the need for animal testing wikipedia.orgresearchgate.net.
Cunninghamella elegans has been specifically used to study the biotransformation of EG-2201. A study compared the phase I metabolism of EG-2201 by human liver microsomes and Cunninghamella elegans, demonstrating the utility of this fungal model in identifying potential metabolic pathways relevant to mammalian systems researchgate.net. This approach can help in the early identification of potential metabolites.
Emerging Research Frontiers and Future Directions for Eg2201 Rm
Investigation of Novel Biotransformation Products and Pathways
Understanding the biotransformation of EG2201 RM is crucial for elucidating its metabolic fate and the potential formation of active or toxic metabolites. Studies have begun to investigate the phase I metabolism of EG-2201 in biological samples. This research area aims to identify the specific enzymes involved in its metabolism and the complete profile of metabolites produced. Further investigations are needed to fully map both phase I and phase II biotransformation pathways, potentially utilizing in vitro systems with human hepatocytes or in vivo models designed to mimic human metabolism to provide more accurate predictions of human-specific metabolic pathways. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for the identification and structural elucidation of novel biotransformation products, including those present at low concentrations or formed through multi-step reactions.
Advanced Computational Studies on Receptor-Ligand Interactions and Signaling
Computational studies play a vital role in understanding how this compound interacts with its primary target, the CB1 receptor, and potentially other biological targets. Techniques such as molecular dynamics simulations and computational docking can provide detailed insights into the binding modes, affinity, and activation mechanisms of this compound at the receptor level. Given that this compound is a potent CB1 agonist, computational approaches can help to characterize the specific interactions between the compound's chemical structure, including its carbazole (B46965) core, fluorinated alkyl chain, and naphthalene-based ketone moiety, and the receptor binding site. These studies can also explore the conformational changes induced in the receptor upon ligand binding and the subsequent initiation of intracellular signaling cascades. Future research could involve advanced simulations to predict the binding kinetics and explore potential interactions with receptor subtypes or allosteric sites, contributing to a more comprehensive understanding of its pharmacological profile.
Development of Innovative Analytical Techniques for Ultra-Trace Detection
The detection and quantification of this compound and its metabolites in various matrices, particularly biological samples, require highly sensitive and selective analytical techniques. While gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are commonly used for the analysis of synthetic cannabinoids, the development of innovative techniques is essential for ultra-trace detection. Research frontiers in this area include the application of advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), which offer improved sensitivity and specificity, allowing for the detection of very low concentrations of the compound and its metabolites in complex biological matrices. Innovative sample preparation methods, such as solid-phase microextraction (SPME), can also enhance the efficiency of analyte extraction and preconcentration, further lowering detection limits. The development of rapid and portable detection methods is also an important future direction for applications in forensic toxicology and public health monitoring.
Exploration of Structure-Function Relationships within Related Chemical Scaffolds
This compound is structurally related to other synthetic cannabinoids. Exploring the structure-function relationships within this class of compounds is a key research frontier. By synthesizing and testing analogues of this compound with modifications to different parts of its chemical structure, researchers can investigate how these changes impact binding affinity, efficacy, and metabolic stability. This involves systematic structural variations and subsequent evaluation of their pharmacological activities and metabolic profiles. Computational studies, as mentioned earlier, can complement these experimental efforts by predicting the potential effects of structural modifications on receptor interaction. Such studies can provide valuable insights into the molecular determinants of cannabinoid receptor activity and guide the rational design of new compounds with specific pharmacological properties, although the focus here remains solely on understanding the relationship within related chemical scaffolds in the context of this compound research.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Interactions
Integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex interactions of this compound within biological systems. Multi-omics research can help to identify the molecular pathways and networks affected by this compound exposure. For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and activity, and metabolomics can profile changes in endogenous metabolites. Integrating these datasets through advanced bioinformatics and computational approaches can provide a more comprehensive picture of the cellular and physiological responses to this compound, including its impact on signaling pathways beyond the primary cannabinoid receptors. This integrated approach can uncover novel biomarkers of exposure or effect and provide deeper insights into the mechanisms underlying the compound's interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
